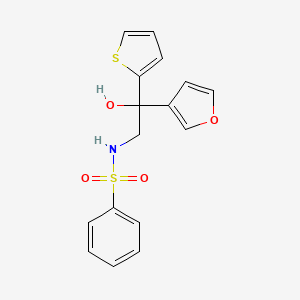
benzyl (2-(4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidin-1-yl)-2-oxoethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl (2-(4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidin-1-yl)-2-oxoethyl)carbamate is a synthetic organic compound that falls under the carbamate class. This compound integrates a benzyl group, a dioxo-dihydroquinazoline nucleus, and a piperidinyl-oxoethyl moiety, which endow it with distinct chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2-(4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidin-1-yl)-2-oxoethyl)carbamate involves several key steps. Typically, the initial stage includes the formation of the 2,4-dioxo-1,2-dihydroquinazoline core through the cyclization of appropriate precursors. Following this, the introduction of the piperidinyl group is achieved via amination or nucleophilic substitution reactions. The final step involves the attachment of the benzyl group through a condensation reaction with the corresponding benzyl chloroformate under controlled conditions to yield the desired carbamate.
Industrial Production Methods
Industrial production may employ batch or continuous flow processes, using optimized reaction conditions to maximize yield and purity. Catalysts and solvents are chosen to enhance reaction rates and facilitate the isolation of pure product. Safety protocols are strictly followed due to the potential toxicity and reactivity of intermediates.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidative transformations, potentially modifying the piperidinyl or quinazoline units.
Reduction: : Reduction reactions might affect the carbonyl groups, leading to alcohol or amine derivatives.
Substitution: : The benzyl and carbamate groups can participate in nucleophilic substitution reactions under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Conditions: : Base or acid catalysis, depending on the leaving group involved.
Major Products
Oxidation: : Quinazoline N-oxide derivatives.
Reduction: : Reduced piperidinyl or quinazoline alcohol/amine derivatives.
Substitution: : Derivatives with modified benzyl or carbamate moieties.
科学的研究の応用
Chemistry
Synthetic Chemistry: : Used as a building block for more complex molecules.
Catalysis: : Potentially serves as a ligand or catalyst in organic reactions.
Biology
Pharmacology: : Explored for its potential therapeutic effects in treating neurological or inflammatory disorders.
Medicine
Drug Development: : Investigated for its binding affinity to biological targets, aiming for novel therapeutic agents.
Industry
Material Science: : Used in the synthesis of advanced materials with specific properties.
作用機序
The mechanism of action of benzyl (2-(4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidin-1-yl)-2-oxoethyl)carbamate primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The compound's structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity. It may also interact with receptor sites, influencing signal transduction pathways and exerting biological effects.
類似化合物との比較
Benzyl (2-(4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidin-1-yl)-2-oxoethyl)carbamate can be compared with other carbamates and quinazoline derivatives. Similar compounds include:
Quinazoline-based carbamates: : These share the quinazoline core but differ in substituents, affecting their activity and selectivity.
Piperidinyl-carbamates: : Variations in the piperidinyl group can lead to different biological activities.
Benzyl-carbamates: : The nature of the benzyl substituent plays a crucial role in determining the compound's properties.
This compound's uniqueness lies in the specific arrangement and interactions of its functional groups, which impart distinct chemical and biological properties.
What else do you need to dive deeper into?
特性
IUPAC Name |
benzyl N-[2-[4-(2,4-dioxo-1H-quinazolin-3-yl)piperidin-1-yl]-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O5/c28-20(14-24-23(31)32-15-16-6-2-1-3-7-16)26-12-10-17(11-13-26)27-21(29)18-8-4-5-9-19(18)25-22(27)30/h1-9,17H,10-15H2,(H,24,31)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZLSBFTTSXKGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)CNC(=O)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 2-(2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2684234.png)
![2,5-dichloro-N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2684238.png)

![2-(4-chlorophenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide](/img/structure/B2684240.png)

![4-benzoyl-N-[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide](/img/structure/B2684243.png)



![4-nitro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide](/img/structure/B2684250.png)
![N-(4-ACETAMIDOPHENYL)-2-({1-[(4-METHOXYPHENYL)METHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE](/img/structure/B2684252.png)
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2684253.png)


